molecular formula C7H11ClN2O B6233336 3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride CAS No. 2408970-53-4

3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride

Cat. No.: B6233336
CAS No.: 2408970-53-4
M. Wt: 174.63 g/mol
InChI Key: YNXLOLDSMAOVSK-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride is a heterocyclic compound that contains both azetidine and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Horner–Wadsworth–Emmons reaction to obtain the azetidine precursor, followed by aza-Michael addition with NH-heterocycles . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The specific conditions and reagents used in industrial settings may vary based on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Sodium hydroxide in methanol or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can lead to the formation of azetidine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors in biological systems. The oxazole moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride is unique due to its combination of azetidine and oxazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

2408970-53-4

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-methyl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-5-2-7(9-10-5)6-3-8-4-6;/h2,6,8H,3-4H2,1H3;1H

InChI Key

YNXLOLDSMAOVSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2CNC2.Cl

Purity

95

Origin of Product

United States

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